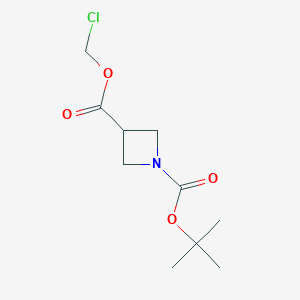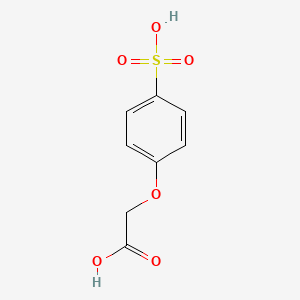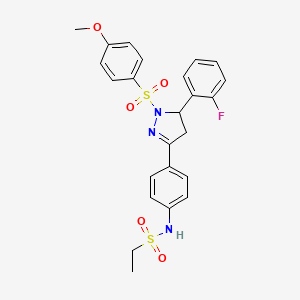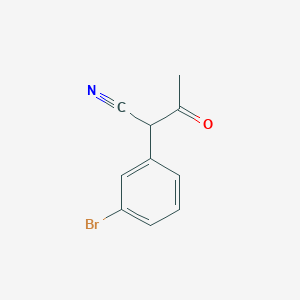
(Z)-3-(4-ethoxy-3-methoxyphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-ethoxy-3-methoxyphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Protection
- Electrochemical and Computational Approach : A study investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds, similar in structure to the queried compound, on mild steel in acidic environments. The compounds showed high inhibition efficiency and the formation of protective layers on the steel surface, confirmed by various analytical methods. This suggests potential applications in corrosion inhibition in industrial settings (Paul, Yadav, & Obot, 2020).
Synthesis and Characterization
- Formation of Pyrazole Hydrazones Derivatives : A research focused on synthesizing and characterizing various pyrazole hydrazones derivatives. Such derivatives have significant roles in pharmaceutical and medical fields due to their structural and functional versatility (Huang Jie-han, 2008).
- Novel Derivatives for Antitumor Activity : Some new derivatives involving pyrazole carbohydrazide were synthesized and evaluated for their potential antitumor activity. This underscores the importance of such compounds in developing new therapeutic agents (Farghaly, 2010).
Molecular Docking and Spectroscopic Studies
- Potential Anti-Diabetic Agent : A study synthesized and characterized a compound similar to the queried one and performed molecular docking studies with 4AMJ protein. The results revealed that such compounds could be designed as potential anti-diabetic agents (Karrouchi et al., 2021).
Anticancer Properties
- Induction of Apoptosis in Lung Cancer Cells : A study synthesized pyrazole-5-carbohydrazide hydrazone derivatives and found that they had inhibitory effects on the growth of A549 lung cancer cells, with one compound showing significant apoptosis-inducing effects (Zheng et al., 2009).
Tautomerism Studies
- Ring-Chain Equilibrium in Solution : Research on derivatives containing elements of the queried compound's structure showed they could exhibit ring-chain equilibrium in solutions, demonstrating complex chemical behavior that could be relevant in various chemical processes (Pakalnis et al., 2014).
Antimicrobial Activity
- Evaluation of Antimicrobial Properties : Synthesized hydrazides, structurally similar to the compound , were tested for antimicrobial activity. Results indicated significant activity, highlighting the potential for development into antimicrobial agents (Kumar et al., 2011).
properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-28-18-9-8-13(10-19(18)27-2)15-11-16(23-22-15)20(26)24-21-12-14-6-4-5-7-17(14)25/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCCKNATBGLDIP-MTJSOVHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=CC=C3O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2403893.png)

![5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)


![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2403900.png)
![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)
![methyl 2-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2403904.png)


